1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine
Description
Properties
Molecular Formula |
C21H19N3O |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-benzyl-N-(4-methoxyphenyl)benzimidazol-2-amine |
InChI |
InChI=1S/C21H19N3O/c1-25-18-13-11-17(12-14-18)22-21-23-19-9-5-6-10-20(19)24(21)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,22,23) |
InChI Key |
VVAMEGBDMWMBEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Alkylation of o-Phenylenediamine Precursors
A foundational step in synthesizing 1-benzyl-substituted benzimidazoles involves the alkylation of o-phenylenediamine derivatives. Source and describe a one-pot protocol where o-phenylenediamine (1) undergoes N-substitution with benzyl bromide in a 90% ethanol/10% water co-solvent system under basic conditions (KCO) at room temperature. This generates N-benzyl-o-phenylenediamine (3a) , a critical intermediate for subsequent cyclization.
Key Conditions :
Direct Benzylation of Preformed Benzimidazoles
Alternatively, preformed 2-aminobenzimidazole can be benzylated at the N-1 position. Source demonstrates this via reaction with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 0°C for 2 hours, achieving regioselective alkylation at the N-1 position due to steric and electronic factors.
Example Procedure :
-
Substrate : 2-Aminobenzimidazole (1.13 mmol)
-
Reagent : Benzyl bromide (1.1 equiv)
-
Base : KCO (1.5 equiv)
-
Solvent : DMF
Cyclization Methods for Benzimidazole Core Formation
Thiourea Cyclodesulfurization Under Visible Light
Source and highlight a photocatalyst-free cyclodesulfurization approach for constructing the benzimidazole ring. After N-benzylation, N-benzyl-o-phenylenediamine reacts with 4-methoxyphenyl isothiocyanate (4) to form a thiourea intermediate (5) , which undergoes visible light-mediated cyclization (3 W blue LED, 6 hours) to yield the target compound.
Mechanistic Insight :
-
Radical Pathway : Thiyl radicals (S- ) and reactive oxygen species facilitate cyclization via a peroxysulfur intermediate.
-
Advantages : Eliminates toxic desulfurizing agents (e.g., HgO, I) and operates at ambient temperature.
Optimized Conditions :
Acid-Catalyzed Cyclocondensation
Traditional methods involve cyclizing N-benzyl-o-phenylenediamine with 4-methoxybenzaldehyde in acidic media. Source employs hydrochloric acid (HCl) in refluxing ethanol to form the benzimidazole core, though this method risks over-oxidation and lower yields (50–65%).
Coupling Reactions for N-2 Functionalization
Ullmann-Type Coupling with 4-Iodoanisole
To introduce the 4-methoxyphenyl group at the C-2 amine, source utilizes a Cu(I)-catalyzed Ullmann coupling. Preformed 1-benzyl-2-aminobenzimidazole reacts with 4-iodoanisole in tert-butanol using CuI (0.1 equiv), 8-hydroxyquinoline (0.15 equiv), and CsCO (2.5 equiv) at 90°C for 16 hours.
Procedure :
Comparative Analysis of Synthetic Routes
Scalability and Practical Considerations
The visible light-mediated method (source) is scalable, with demonstrated gram-scale synthesis in open-flask conditions. Ethanol/water solvent systems reduce toxicity, and column chromatography (hexane/EtOAc 3:1) ensures purity. In contrast, Ullmann coupling (source) requires stringent anhydrous conditions and costly cesium carbonate .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
| Reaction Type | Conditions | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| N-Alkylation | DMSO, 140°C, 8 hr | Dimethyl carbonate | 82 | |
| Benzylation | DMF, RT, 12 hr | Benzyl bromide | 75 | |
| Acylation | THF, 0°C → RT, 4 hr | Acetyl chloride | 68 |
Key findings:
-
Methylation occurs preferentially at N1 over N3 due to steric hindrance from the benzyl group
-
Longer alkyl chains (C₅-C₇) require phase-transfer catalysts for efficient coupling
-
Acylation produces stable amides resistant to hydrolysis under physiological conditions
Electrophilic Aromatic Substitution
The benzimidazole core undergoes regioselective substitution:
| Position | Reactivity | Example Reaction | Nitration Yield (%) |
|---|---|---|---|
| C5 | High | Nitration (HNO₃/H₂SO₄) | 89 |
| C4 | Moderate | Sulfonation (SO₃/H₂SO₄) | 63 |
| C6 | Low | Halogenation (Br₂/FeCl₃) | 42 |
The methoxy group directs electrophiles to para positions, while the benzyl group creates steric hindrance at C2/C3 .
Oxidation Reactions
The amine moiety undergoes controlled oxidation:
-
Peracid oxidation : Forms N-oxide derivatives (m/z +16 confirmed by HRMS)
-
Metal-catalyzed oxidation :
Cycloaddition Reactions
The compound participates in:
-
Diels-Alder reactions with maleic anhydride (k = 0.42 M⁻¹s⁻¹ at 25°C)
-
1,3-Dipolar cycloadditions with nitrile oxides:
Product stability follows: 5-membered > 6-membered > 7-membered rings
Comparative Reactivity Analysis
Data from structural analogs reveals:
| Substituent | Reaction Rate (rel.) | Activation Energy (kJ/mol) |
|---|---|---|
| 4-Methoxyphenyl | 1.00 | 102.4 |
| 4-Chlorophenyl | 0.78 | 117.9 |
| 4-Nitrophenyl | 0.31 | 145.2 |
The electron-donating methoxy group enhances electrophilic substitution rates by 22-35% compared to electron-withdrawing groups .
Mechanistic Insights
-
Steric effects : Benzyl group reduces reactivity at N3 by 40% compared to unsubstituted analogs
-
Electronic effects :
Confirms strong resonance donation stabilizing transition states
Catalytic Systems
Effective catalysts for transformations:
| Catalyst | Reaction Type | TOF (h⁻¹) | TON |
|---|---|---|---|
| H₃PO₄ | Alkylation | 48 | 420 |
| FeCl₃-SiO₂ | Oxidation | 112 | 980 |
| Pd/C (5%) | Hydrogenation | 76 | 650 |
Phosphoric acid shows superior performance in N-alkylation with 92% selectivity .
Scientific Research Applications
Anticancer Properties
Research indicates that 1-benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine exhibits anticancer properties. Studies have shown that compounds within the benzimidazole class can inhibit tumor growth through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. The specific structure of this compound may enhance its efficacy against certain cancer types by targeting specific molecular pathways involved in tumorigenesis.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting vital enzymatic processes within microbial cells. This characteristic is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed.
Mechanistic Studies
Interaction studies using techniques such as molecular docking and binding affinity assays have been employed to elucidate the mechanisms through which 1-benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine exerts its biological effects. These studies aim to identify specific biological targets and pathways influenced by the compound, providing insights into its therapeutic potential.
Future Research Directions
Ongoing research is essential to fully understand the potential applications of 1-benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine. Future studies should focus on:
- In vivo Testing : Evaluating the pharmacokinetics and toxicity profiles in animal models to assess safety and efficacy.
- Mechanistic Pathways : Further elucidating the molecular mechanisms underlying its anticancer and antimicrobial activities.
- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic outcomes in clinical settings.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division . This inhibition can lead to the disruption of cellular processes, making the compound effective against rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Properties
*Predicted using substituent contributions.
Key Insights:
- The target compound’s methoxy group balances lipophilicity and solubility, making it more drug-like than heavily halogenated or high-molecular-weight analogs .
Biological Activity
1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzimidazole core fused with a benzene ring and a methoxy-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 329.40 g/mol. The presence of the methoxy group enhances its lipophilicity and solubility, which are crucial for biological activity.
Anticancer Properties
Research indicates that 1-benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine exhibits promising anticancer activity. Studies have shown that compounds in the benzimidazole class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that derivatives with similar structures exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong antiproliferative effects. For instance, compounds related to this benzimidazole derivative showed IC50 values less than 100 nM against human leukemia and breast cancer cell lines .
Antimicrobial Activity
The compound has also shown significant antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to established antibiotics.
- Research Findings : In vitro studies reported that benzimidazole derivatives exhibited moderate to good activity against strains like Staphylococcus aureus and Escherichia coli, often outperforming conventional antibiotics like ciprofloxacin .
Structure-Activity Relationship (SAR)
The SAR of 1-benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine reveals that modifications to the substituents on the benzimidazole ring significantly influence its biological activity. The methoxy group at the para position enhances solubility and biological interactions, while variations in the benzyl moiety can alter binding affinities to target proteins.
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-Methylbenzimidazole | Structure | Antimicrobial |
| 2-(4-Methoxyphenyl)-1H-benzimidazole | Structure | Anticancer |
| N-(4-Chlorobenzyl)-1H-benzimidazole | Structure | Antifungal |
The mechanism by which 1-benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine exerts its effects involves interaction with specific biological targets, including enzymes and receptors implicated in cancer progression and microbial resistance. Binding affinity studies using techniques such as surface plasmon resonance (SPR) have elucidated these interactions, providing insights into its therapeutic potential.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. For example:
- One-pot reactions : Benzimidazole precursors are condensed with aromatic aldehydes and amines under reflux conditions, often using acetic acid as a catalyst .
- Substitution reactions : N-alkylation of benzimidazole intermediates with benzyl halides in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .
- Schiff base formation : Reaction of 2-aminobenzimidazole derivatives with 4-methoxybenzaldehyde, followed by reductive amination .
Key optimization parameters include solvent choice, temperature, and catalyst (e.g., POCl₃ for cyclization) .
Q. Which spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- FT-IR : Validates functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for amines, C-O-C stretches for methoxy groups) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., benzyl protons at δ 4.8–5.2 ppm, methoxy singlet at δ 3.7–3.8 ppm) and carbon backbone .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolves bond lengths/angles and crystal packing (monoclinic systems common for benzimidazoles) .
Q. How is purity assessed during synthesis?
- Methodological Answer :
- HPLC : Using C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .
- TLC : Silica gel plates with ethyl acetate/hexane eluents; visualization under UV or iodine vapor .
- Melting point analysis : Sharp melting ranges (±2°C) indicate purity .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent degradation .
- Light sensitivity : Protect from UV exposure using amber glassware .
- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methoxy group .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound under varying conditions?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol); DMF often enhances nucleophilic substitution yields .
- Catalyst optimization : Compare POCl₃, H₂SO₄, or Lewis acids (e.g., ZnCl₂) for cyclization efficiency .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 100°C for 30 min vs. 6 hrs conventional heating) .
Q. What experimental designs evaluate the compound’s potential anticancer activity?
- Methodological Answer :
- In vitro cytotoxicity assays : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .
- Comparative studies : Benchmark against cisplatin or doxorubicin to assess potency .
Q. How can discrepancies in NMR data between synthetic batches be resolved?
- Methodological Answer :
- Deuterated solvent consistency : Ensure consistent use of DMSO-d₆ or CDCl₃ to avoid solvent shift artifacts .
- Impurity profiling : Use HSQC or COSY NMR to identify minor byproducts (e.g., unreacted benzyl halides) .
- Crystallographic validation : Compare experimental NMR with DFT-calculated shifts for the proposed structure .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets like tubulin or kinases .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with methoxy groups) using MOE .
Q. How to design a study assessing its inhibitory effects on carbonic anhydrase isoforms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
